5-(4-Methylpiperazin-1-yl)-1H-indole
Overview
Description
5-(4-Methylpiperazin-1-yl)-1H-indole: is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Biochemical Analysis
Biochemical Properties
Similar compounds with a piperazine ring have been shown to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds or hydrophobic interactions, due to the presence of nitrogen atoms in the piperazine ring and the aromatic indole group .
Cellular Effects
Compounds with similar structures have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-(4-Methylpiperazin-1-yl)-1H-indole at different dosages in animal models have not been reported . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies should investigate any transporters or binding proteins it interacts with, and any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylpiperazin-1-yl)-1H-indole typically involves the reaction of indole with 4-methylpiperazine. One common method is the nucleophilic substitution reaction where indole is reacted with 4-methylpiperazine in the presence of a suitable base, such as potassium carbonate, under reflux conditions . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(4-Methylpiperazin-1-yl)-1H-indole can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of indole-2-carboxylic acid derivatives, while reduction may yield various reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 5-(4-Methylpiperazin-1-yl)-1H-indole is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activities, including its effects on various cellular processes. It has been investigated for its potential as an enzyme inhibitor and its interactions with different biological targets.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-Methylpiperazin-1-yl)-1H-indole involves its interaction with specific molecular targets and pathways within the body. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may act as an enzyme inhibitor, blocking the activity of certain enzymes involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
N-{5-[4-(4-Methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide: This compound shares a similar piperazine moiety and has been studied for its potential therapeutic applications.
4-Piperidone Containing Compounds: These compounds also contain a piperazine ring and have been investigated for their biological activities.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have similar structural features and are explored for their potential as kinase inhibitors.
Uniqueness: 5-(4-Methylpiperazin-1-yl)-1H-indole is unique due to its specific combination of the indole and piperazine moieties
Properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)12-2-3-13-11(10-12)4-5-14-13/h2-5,10,14H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBUZBCDMSMRJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621516 | |
Record name | 5-(4-Methylpiperazin-1-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412049-06-0 | |
Record name | 5-(4-Methylpiperazin-1-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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